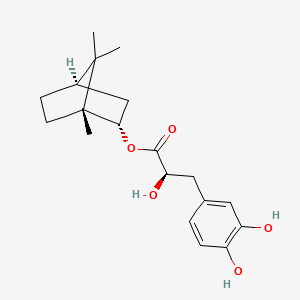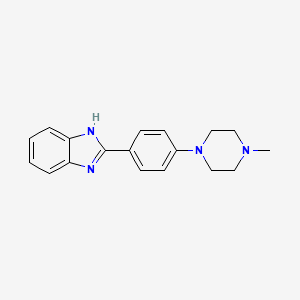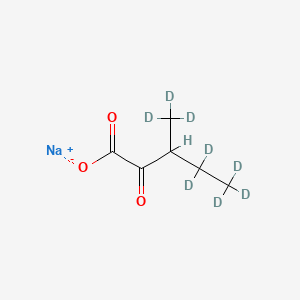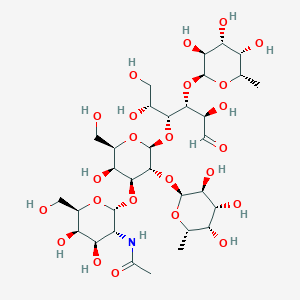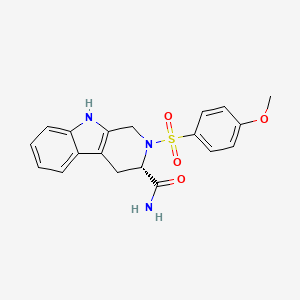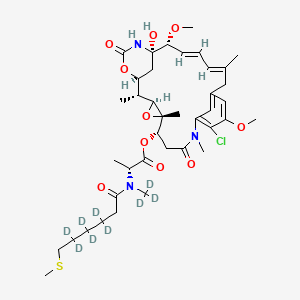
Phenytoin-15n2,13c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenytoin-15n2,13c is a labeled form of Phenytoin, where the nitrogen and carbon atoms are isotopically labeled with nitrogen-15 and carbon-13, respectivelyIt is widely known for its antiepileptic activity and has been used in the treatment of epilepsy and other neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenytoin-15n2,13c can be synthesized by incorporating the isotopically labeled nitrogen and carbon atoms into the Phenytoin molecule. One common method involves the reaction of benzil with urea in the presence of a base. The reaction typically takes place in an aqueous sodium hydroxide solution with ethanol as a solvent. The mixture is refluxed for several hours to yield Phenytoin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and optimized reaction conditions to ensure high yield and purity. Green chemistry approaches have also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Phenytoin-15n2,13c undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Phenytoin to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include hydroxylated Phenytoin, reduced Phenytoin derivatives, and substituted Phenytoin compounds .
Wissenschaftliche Forschungsanwendungen
Phenytoin-15n2,13c has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Helps in understanding the biological pathways and interactions of Phenytoin.
Medicine: Used in research on epilepsy and other neurological disorders.
Industry: Employed in the development of new antiepileptic drugs and formulations.
Wirkmechanismus
Phenytoin-15n2,13c exerts its effects by blocking voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons. By inhibiting these channels, Phenytoin stabilizes neuronal membranes and prevents the excessive firing of neurons, thereby reducing the occurrence of seizures. The molecular targets include the sodium channels, and the pathways involved are related to the modulation of ion flow across the neuronal membrane .
Vergleich Mit ähnlichen Verbindungen
Phenytoin-15n2,13c can be compared with other antiepileptic drugs such as:
Carbamazepine: Another sodium channel blocker with similar antiepileptic properties.
Valproic Acid: A broad-spectrum antiepileptic drug that works through multiple mechanisms.
Lamotrigine: Also blocks sodium channels but has a different chemical structure.
This compound is unique due to its isotopic labeling, which makes it particularly useful in research applications involving tracing and quantification .
Eigenschaften
Molekularformel |
C15H12N2O2 |
|---|---|
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
5,5-diphenyl-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i14+1,16+1,17+1 |
InChI-Schlüssel |
CXOFVDLJLONNDW-JDOJCZCPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2(C(=O)[15NH][13C](=O)[15NH]2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
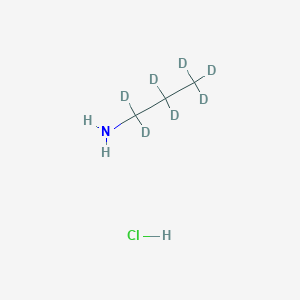
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
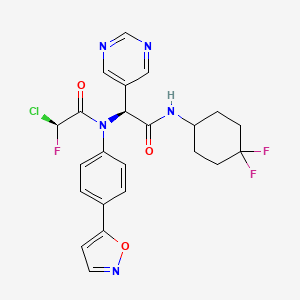

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
